![molecular formula C20H14N2O4S B2990963 5-acetyl-6-methyl-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)nicotinonitrile CAS No. 325743-06-4](/img/structure/B2990963.png)
5-acetyl-6-methyl-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)nicotinonitrile
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Description
5-acetyl-6-methyl-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis Techniques
Efficient synthesis techniques are crucial for producing compounds with desired properties. A microwave-assisted solvent-free method has been developed for the synthesis of novel 2-amino-4-(2-oxo-2H-chromen-3-yl)nicotinonitriles under solvent-free conditions using enaminonitriles and various aliphatic amines, showcasing an efficient approach to obtaining these compounds with excellent yields (Srikrishna & Dubey, 2018).
Antimicrobial and Antioxidant Activities
Compounds derived from coumarin have been examined for their antimicrobial and antioxidant activities. One study demonstrated the antimicrobial activity of coumarin derivatives against a panel of bacterial strains and significant antioxidant activities through superoxide radical, DPPH, and hydroxyl radical scavenging assays (Al-Hazmy et al., 2022). Another work highlighted the synthesis and antimicrobial evaluation of novel 3,6-disubstituted coumarin derivatives, providing insights into their potential as antibacterial agents (Velpula et al., 2015).
Cytotoxic Activity
The cytotoxic activities of coumarin-based compounds have been explored, with some derivatives showing promising results against cancer cell lines. For instance, selected coumarin derivatives have exhibited good cytotoxic activity, indicating their potential as therapeutic agents (Fikry et al., 2015).
properties
IUPAC Name |
5-acetyl-6-methyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c1-11-15(12(2)23)8-14(9-21)19(22-11)27-10-17(24)16-7-13-5-3-4-6-18(13)26-20(16)25/h3-8H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWMAZHJZUTAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC(=O)C2=CC3=CC=CC=C3OC2=O)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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